
Methyl 16-fluorohexadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 16-fluorohexadecanoate is an organic compound with the molecular formula C17H33FO2. It is a fluorinated fatty acid ester, specifically a methyl ester of 16-fluorohexadecanoic acid. This compound is of interest due to its unique chemical properties imparted by the presence of a fluorine atom, which can significantly alter its reactivity and interactions compared to non-fluorinated analogs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 16-fluorohexadecanoate can be synthesized through various methods. One common approach involves the esterification of 16-fluorohexadecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, continuous flow reactors can be used to maintain optimal reaction conditions and improve yield. Additionally, the use of solid acid catalysts can facilitate the separation and purification processes, making the production more cost-effective .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 16-fluorohexadecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: 16-fluorohexadecanoic acid.
Reduction: 16-fluorohexadecanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 16-fluorohexadecanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound can be used to study the effects of fluorinated fatty acids on biological systems, including their metabolism and incorporation into cell membranes.
Medicine: Research into its potential as a drug delivery agent or as a component in pharmaceuticals is ongoing.
Industry: It finds applications in the production of specialty chemicals and materials with unique properties due to the presence of fluorine
Mécanisme D'action
The mechanism of action of methyl 16-fluorohexadecanoate involves its interaction with biological membranes and enzymes. The fluorine atom can influence the compound’s lipophilicity and metabolic stability, affecting its distribution and activity within biological systems. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-fluorohexadecanoate: Another fluorinated fatty acid ester with the fluorine atom in a different position.
Methyl 16-bromohexadecanoate: A brominated analog with similar structural features but different reactivity due to the presence of bromine.
Uniqueness
Methyl 16-fluorohexadecanoate is unique due to the specific positioning of the fluorine atom, which can significantly alter its chemical and biological properties compared to other fluorinated or halogenated analogs. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
Formule moléculaire |
C17H33FO2 |
|---|---|
Poids moléculaire |
288.4 g/mol |
Nom IUPAC |
methyl 16-fluorohexadecanoate |
InChI |
InChI=1S/C17H33FO2/c1-20-17(19)15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18/h2-16H2,1H3 |
Clé InChI |
ZFMXTBUVHPFAOV-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCCCCCCCCCCCCCCF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


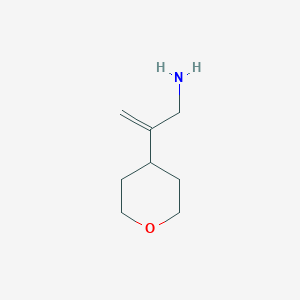
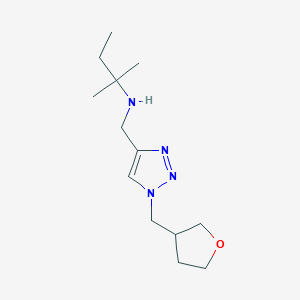
![6'-Fluoro-1'H-spiro[piperidine-4,2'-quinolin]-4'(3'H)-one](/img/structure/B15279646.png)
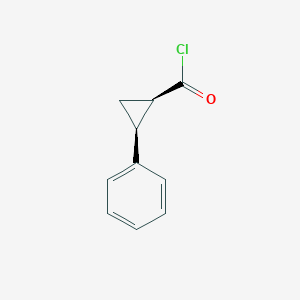

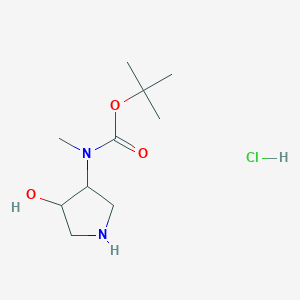
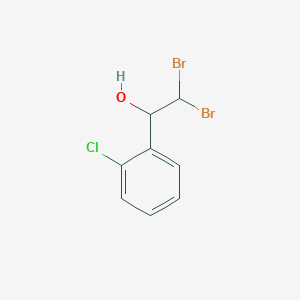
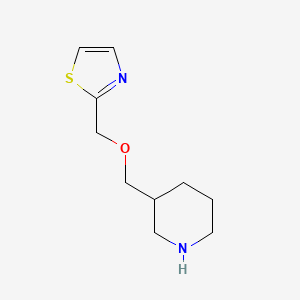
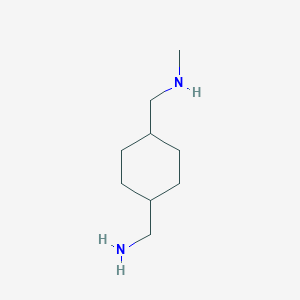
![6'-Fluorospiro[azetidine-3,2'-chromane] hydrochloride](/img/structure/B15279702.png)

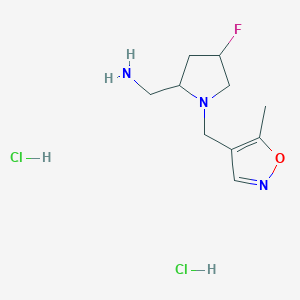
![2'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B15279718.png)
![5'-(tert-Butyl) 3'-ethyl 6',7'-dihydrospiro[cyclopropane-1,4'-pyrazolo[4,3-c]pyridine]-3',5'(2'H)-dicarboxylate](/img/structure/B15279726.png)
